molecular formula C12H11NO B3043091 1-benzylpyridin-4(1H)-one CAS No. 72359-37-6

1-benzylpyridin-4(1H)-one

Cat. No.: B3043091
CAS No.: 72359-37-6
M. Wt: 185.22 g/mol
InChI Key: BZBBXVLXVOZFRH-UHFFFAOYSA-N
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Description

1-benzylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a benzyl group attached to the nitrogen atom of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzylpyridin-4(1H)-one can be synthesized through several methods. One common approach involves the reaction of 4-pyridone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple 4-bromopyridinone with benzylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-benzylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-benzyl-4-hydroxypyridine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: 1-benzyl-4-hydroxypyridine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-benzylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzylpyridin-2(1H)-one
  • 1-benzylpyridin-3(1H)-one
  • 1-benzylpyridin-5(1H)-one

Uniqueness

1-benzylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBXVLXVOZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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